molecular formula C17H20FN3O3S B4477697 2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE

2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE

Cat. No.: B4477697
M. Wt: 365.4 g/mol
InChI Key: IXURVBKTSBPSKB-UHFFFAOYSA-N
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Description

2-[N-(2-Fluorophenyl)methanesulfonamido]-N-[(pyridin-3-yl)methyl]butanamide is a complex organic compound that has garnered interest in various scientific fields. This compound features a fluorophenyl group, a methanesulfonamido group, and a pyridinylmethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-Fluorophenyl)methanesulfonamido]-N-[(pyridin-3-yl)methyl]butanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorophenylmethanesulfonamide with a pyridin-3-ylmethyl derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-Fluorophenyl)methanesulfonamido]-N-[(pyridin-3-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[N-(2-Fluorophenyl)methanesulfonamido]-N-[(pyridin-3-yl)methyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(2-Fluorophenyl)methanesulfonamido]-N-[(pyridin-3-yl)methyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)methanesulfonamide: Shares the fluorophenyl and methanesulfonamido groups but lacks the pyridinylmethyl group.

    N-[(Pyridin-3-yl)methyl]butanamide: Contains the pyridinylmethyl and butanamide groups but lacks the fluorophenyl and methanesulfonamido groups.

Uniqueness

2-[N-(2-Fluorophenyl)methanesulfonamido]-N-[(pyridin-3-yl)methyl]butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S/c1-3-15(17(22)20-12-13-7-6-10-19-11-13)21(25(2,23)24)16-9-5-4-8-14(16)18/h4-11,15H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXURVBKTSBPSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN=CC=C1)N(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE
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2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE
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2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE

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